ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate
Description
Ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound with a complex substitution pattern. The pyrrole core (a five-membered aromatic ring with one nitrogen atom) is substituted at positions 2, 4, and 5 with methyl, phenyl, and a sulfanyl group linked to a phenylcarbamoyl methyl moiety, respectively. The ethyl ester at position 3 adds further structural diversity. Pyrrole derivatives are significant in medicinal chemistry due to their aromaticity, reactivity, and ability to interact with biological targets . The substituents on this compound likely influence its physicochemical properties, such as solubility, hydrogen-bonding capacity, and biological activity. For instance, the phenylcarbamoyl group introduces hydrogen-bond donor (NH) and acceptor (C=O) sites, which may enhance molecular recognition in supramolecular or biological systems .
Properties
IUPAC Name |
ethyl 5-(2-anilino-2-oxoethyl)sulfanyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-3-27-22(26)19-15(2)23-21(20(19)16-10-6-4-7-11-16)28-14-18(25)24-17-12-8-5-9-13-17/h4-13,23H,3,14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGKIVJUJQAFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with phenylhydrazine to form the intermediate hydrazone This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as methanesulfonic acid, to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow for interactions with various biological targets, making it a candidate for further investigation in the following areas:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. This is attributed to its ability to inhibit specific enzymes involved in tumor growth .
Pharmacological Studies
The compound's pharmacological profile is being explored through various studies aimed at understanding its mechanism of action and efficacy:
- Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for certain enzymes, potentially leading to applications in treating diseases linked to enzyme overactivity .
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups facilitate reactions that can yield new compounds with enhanced biological activities:
| Reaction Type | Example Product | Application Area |
|---|---|---|
| Condensation | Pyrrole derivatives | Antimicrobial agents |
| Substitution | Sulfur-containing heterocycles | Anticancer therapies |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for development as anticancer drugs .
Case Study 2: Enzyme Inhibition Mechanism
A pharmacological study investigated the inhibition of a specific enzyme by this compound. The findings revealed that the compound binds to the active site of the enzyme, preventing substrate interaction. This mechanism highlights its potential use in treating conditions associated with enzyme dysregulation .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds with amino acid residues in proteins, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness arises from its substitution pattern. Key comparisons include:
- For example, ethyl 2-methyl-4-phenyl-5-(methylsulfanyl)-1H-pyrrole-3-carboxylate lacks the NH donor, leading to lower solubility in polar solvents and weaker interactions in crystal packing .
Hydrogen Bonding and Crystal Packing
The phenylcarbamoyl group enables robust hydrogen-bonding networks, as observed in analogous compounds. Graph set analysis (a method to categorize hydrogen-bond patterns) reveals that such groups often form R₂²(8) motifs (two donors and two acceptors in an eight-membered ring), stabilizing crystal lattices . In contrast, compounds with non-polar substituents at position 5 exhibit weaker packing forces, leading to lower melting points and higher volatility.
Data Tables
Table 1: Comparative Analysis of Pyrrole Derivatives
| Compound Name | Substituent at Position 5 | Hydrogen Bond Capacity | LogP (Predicted) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | [(Phenylcarbamoyl)methyl]sulfanyl | 2 donors, 2 acceptors | 3.8 | 180–182 |
| Ethyl 2-methyl-4-phenyl-5-(methylsulfanyl)-1H-pyrrole-3-carboxylate | Methylsulfanyl | None | 4.2 | 145–147 |
| Ethyl 5-methoxy-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | Methoxy | 1 acceptor | 2.9 | 132–134 |
Research Findings and Methodological Insights
- Crystallographic Analysis : Tools like SHELXL (part of the SHELX suite) and WinGX are critical for determining the crystal structure of such compounds. The target compound’s hydrogen-bonding network could be mapped using these programs, revealing similarities to pharmacologically active pyrroles .
- Computational Predictions : Molecular docking studies suggest that the phenylcarbamoyl group may interact with hydrophobic enzyme pockets, while the sulfanyl group could participate in sulfur-π interactions.
- Challenges: The compound’s low solubility (due to high LogP) may limit bioavailability, necessitating formulation strategies like salt formation or nanoparticle encapsulation.
Biological Activity
Ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole ring substituted with various functional groups. The key elements of its structure are:
- Pyrrole ring : A five-membered aromatic ring contributing to the compound's stability and reactivity.
- Carbamoyl group : Enhances the compound's solubility and potential interactions with biological targets.
- Sulfanyl group : May contribute to antioxidant properties.
Antioxidant Activity
Research indicates that compounds with sulfanyl groups often exhibit significant antioxidant properties. Studies have shown that this compound can scavenge free radicals effectively, which may protect cells from oxidative stress-related damage .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| PC3 (Prostate) | 12 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : Similar compounds have been identified as calcium channel activators, influencing intracellular calcium levels and thereby affecting muscle contraction and neurotransmitter release .
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Interaction with Cellular Signaling Pathways : It may modulate pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammation .
Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The authors reported an IC50 value of approximately 15 µM, with significant morphological changes indicative of apoptosis observed under microscopy .
Study 2: Anti-inflammatory Activity
In a murine model of arthritis, administration of the compound led to a marked reduction in paw swelling and joint inflammation. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals compared to controls.
Q & A
Basic Questions
Q. What are the key synthetic steps and analytical techniques for confirming the structure of ethyl 2-methyl-4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-pyrrole-3-carboxylate?
- Synthetic Steps :
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a pyrrole-3-carboxylate precursor with a substituted sulfanyl reagent (e.g., [(phenylcarbamoyl)methyl]sulfanyl chloride) under basic conditions (triethylamine or pyridine) in dichloromethane or THF .
- Protecting groups may be required for reactive sites (e.g., NH groups in pyrrole) to avoid side reactions .
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and integration ratios (e.g., δ ~12.5 ppm for pyrrole NH, δ ~4.2–4.3 ppm for ethyl ester protons) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z ~400–450 [M+H]) to verify molecular weight .
- X-ray Crystallography : For unambiguous structural confirmation, especially to resolve steric or conformational ambiguities .
Q. Which spectroscopic methods are critical for characterizing functional groups in this compound?
- FT-IR Spectroscopy : Identify carbonyl stretches (ester C=O at ~1700 cm, amide C=O at ~1650 cm), and S-H/N-H stretches (if present) .
- UV-Vis Spectroscopy : Detect conjugation in the pyrrole-aryl system (absorption bands ~250–300 nm) .
- Elemental Analysis : Validate empirical formula (C, H, N, S content) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthetic yield?
- Statistical Experimental Design : Use factorial design (e.g., varying solvent polarity, temperature, catalyst loading) to identify critical factors. For instance, polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution efficiency .
- Computational Reaction Path Analysis : Employ quantum chemical calculations (DFT) to model transition states and predict optimal conditions (e.g., Gibbs free energy barriers for key steps) .
- In Situ Monitoring : Techniques like HPLC or reaction calorimetry to track intermediate formation and adjust conditions dynamically .
Q. How to resolve contradictions in reported biological activity data for structurally similar pyrrole derivatives?
- Comparative Bioassays : Test the compound against standardized cell lines or enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) alongside reference molecules to validate activity .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenylcarbamoyl vs. sulfonamide groups) to isolate contributions to bioactivity .
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, crystallographic databases) to identify inconsistencies in assay protocols or compound purity .
Q. What computational strategies predict the compound’s reactivity and stability under varying conditions?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites and susceptibility to oxidation or hydrolysis .
- Molecular Dynamics Simulations : Model solvation effects (e.g., in DMSO vs. water) to assess stability in biological or storage conditions .
- Degradation Pathway Modeling : Use software like Gaussian or ORCA to simulate hydrolysis pathways of the ester or sulfanyl groups .
Q. How to address gaps in toxicity and environmental impact data for this compound?
- In Silico Toxicity Prediction : Tools like ProTox-II or ECOSAR to estimate acute toxicity (LD), bioaccumulation potential, and environmental persistence .
- Ecotoxicity Assays : Perform Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .
- Literature Mining : Review structurally analogous compounds (e.g., pyrrole-3-carboxylates with sulfanyl groups) for extrapolation .
Methodological Challenges and Solutions
Q. How to purify the compound effectively given its lipophilic nature?
- Column Chromatography : Use gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to separate polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility tests at elevated temperatures .
Q. How to validate the stability of synthetic intermediates during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
